
Terpendole C
Overview
Description
Terpendole C is an indole diterpene alkaloid first isolated from the fungus Albophoma yamanashiensis (formerly strain FO-2546) . It is characterized by a complex polycyclic structure combining indole and diterpene moieties, forming a steroid-like scaffold . This compound exhibits diverse biological activities, including potent inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), tremorgenicity in mammals, and nematicidal effects against plant-parasitic nematodes . Its structural features, such as the hydroxyl group at C-13 and the intact indole-diterpene core, are critical for its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terpendole C involves several steps, starting from commercially available starting materials. One of the key synthetic routes includes the construction of the decahydro-1H-benzo[f]chromene system using an intermolecular Diels-Alder reaction. This reaction involves the diene intermediate, 4a-methyl-5-vinyl-3,4,4a,7,8,8a-hexahydro-2H-chromene, and the dienophile, ethyl-3-(1H-indol-2-yl)acrylate .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic biology and metabolic engineering could potentially pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Terpendole C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of ACAT
Terpendole C exhibits potent inhibitory activity against ACAT, an enzyme critical in cholesterol metabolism. This inhibition can have therapeutic implications for conditions such as atherosclerosis and fatty liver disease. The compound's structure allows it to effectively bind to both ACAT1 and ACAT2, leading to reduced cholesteryl ester formation in macrophages.
- IC50 Values : The inhibitory concentration (IC50) for this compound against ACAT has been reported as approximately 3.0 µM, demonstrating its potential as a pharmacological agent for managing lipid-related disorders .
1.2 Tremorgenic Activity
Research has shown that this compound possesses tremorgenic properties, meaning it can induce tremors in animal models. In studies involving mice, this compound was found to produce more intense tremors compared to other known tremorgens like paxilline, indicating its potency and rapid action .
Biochemical Research
2.1 Mechanism of Action
The mechanism by which this compound inhibits ACAT involves binding to the enzyme's active site, thus preventing the conversion of free cholesterol into cholesteryl esters. This action alters lipid metabolism within cells, impacting various biochemical pathways related to cholesterol homeostasis.
- Biochemical Pathways : The inhibition of ACAT affects downstream signaling pathways that regulate lipid droplet formation and overall cellular metabolism .
Case Studies
3.1 Study on Structure-Activity Relationships (SAR)
A study isolated new terpendoles alongside this compound and analyzed their inhibitory activities against sterol O-acyltransferase (SOAT) isozymes. The findings indicated that while some new analogs showed enhanced inhibitory effects, this compound remained a significant compound due to its established efficacy against ACAT .
3.2 Comparative Analysis of Indole-Diterpenes
In a comparative study of various indole-diterpenes, this compound was highlighted for its dual role as both an ACAT inhibitor and a tremorgenic agent. This unique profile differentiates it from other compounds in its class and suggests diverse applications in both therapeutic and toxicological research .
Compound | Target Enzyme | IC50 (µM) | Tremorgenic Activity |
---|---|---|---|
This compound | ACAT | 3.0 | Yes |
Terpendole D | ACAT | 0.048 | No |
Tolypocladin G | Unknown | N/A | Yes |
Table 2: Effects of this compound on Lipid Metabolism
Parameter | Effect |
---|---|
Cholesteryl Ester Formation | Inhibited |
Triglyceride Synthesis | Enhanced at high doses |
Phospholipid Synthesis | No significant effect |
Mechanism of Action
The primary mechanism of action of terpendole C involves the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby potentially lowering cholesterol levels in the body . The molecular targets and pathways involved in this process include the ACAT enzyme and the cholesterol metabolism pathway.
Comparison with Similar Compounds
Structural Comparisons
Terpendole C shares a core indole-diterpene skeleton with other fungal metabolites but differs in substituents and ring systems:
Key Insights :
- The C-13 hydroxyl group is critical for tremorgenicity, as its absence in terpendole M results in weak activity .
- A/B rings in lolitrem B prolong tremorgenicity compared to this compound, which lacks these rings .
- The additional isoprene unit in this compound enhances ACAT inhibition compared to simpler analogs like emindole S .
Functional Comparisons
2.2.1. Enzyme Inhibition
This compound is the most potent ACAT inhibitor among terpendoles, with an IC50 of 2.1 pM in microsomal assays, outperforming terpendoles D (32 pM), A (15.1 pM), and B (26.8 pM) . Both ACAT1 and ACAT2 isoenzymes are inhibited equally by this compound, whereas glisoprenin A and purpactin A exhibit isozyme selectivity .
2.2.2. Tremorgenicity
In murine models, this compound induces rapid and intense tremors, surpassing terpendole M but being shorter-acting than lolitrem B . The C-13 hydroxyl and intact indole core are essential for this activity, as modifications (e.g., terpendole M) reduce efficacy .
2.2.3. Nematicidal Activity
At 400 µg/mL, this compound causes 37.4% mortality in Meloidogyne incognita within 48 hours . This is weaker than gymnoascole acetate (100% mortality at 36 µg/mL), likely due to differences in epoxide groups and side-chain hydrophobicity .
Analytical Comparisons
Quantitation of this compound requires using its fragment ion (C2) rather than the molecular ion, unlike terpendole E and epoxy-janthitrem I, which are measured via molecular ions . This distinction arises from matrix effects in plant tissues, where ion suppression/enhancement impacts accuracy . Recovery efficiencies (REs) for this compound (15–34%) are lower than ergotamine (77–86%) but comparable to lolitrem B .
Biological Activity
Terpendole C is a biologically active compound classified as an indoloditerpene, primarily isolated from the fungal strain Albophoma yamanashiensis. This compound has garnered attention due to its significant inhibitory effects on acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The biological activity of this compound is primarily linked to its potential therapeutic applications in managing conditions related to lipid metabolism, particularly in atherosclerosis.
This compound exhibits its biological effects through the inhibition of ACAT, which plays a critical role in the esterification of cholesterol. By inhibiting this enzyme, this compound reduces the synthesis of cholesteryl esters, thereby influencing lipid droplet formation in macrophages.
- IC50 Values : The inhibitory concentration (IC50) of this compound for cholesteryl ester synthesis is reported to be approximately 3.0 mM . This indicates its potency as an ACAT inhibitor compared to other compounds.
Comparative Analysis with Related Compounds
A study comparing the effects of this compound with sespendole, another compound derived from the same fungal source, highlights distinct mechanisms:
Compound | IC50 (mM) | Inhibitory Effect on CE Synthesis | Inhibitory Effect on TG Synthesis | Notes |
---|---|---|---|---|
This compound | 3.0 | Yes | No | Selective ACAT inhibitor |
Sespendole | 4.0 | Yes | Yes | Inhibits both CE and TG synthesis |
Effects on Lipid Metabolism
In vitro studies have demonstrated that this compound specifically inhibits cholesteryl ester synthesis without significantly affecting triglyceride or phospholipid synthesis at higher concentrations (20 mM) . This selective inhibition suggests a targeted approach in modulating lipid metabolism, making it a candidate for further research in atherosclerosis treatment.
Clinical Implications
Research has indicated that compounds like this compound can potentially mitigate foam cell formation in macrophages, a key process in the development of atherosclerosis. By reducing cholesteryl ester accumulation, this compound may help prevent the progression of cardiovascular diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that variations in the chemical structure of terpendoles affect their biological activity. Understanding these relationships is crucial for designing more effective ACAT inhibitors and enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What is the primary biochemical target of Terpendole C, and how can researchers validate its inhibitory activity in vitro?
this compound selectively inhibits acyl-CoA:cholesterol acyltransferase (ACAT) isoforms 1 and 2, enzymes critical for cholesterol esterification. To validate inhibition, researchers should:
- Perform in vitro enzymatic assays using purified ACAT1/2 proteins or microsomal fractions .
- Use radiolabeled cholesterol (e.g., C-oleate) to quantify esterification rates.
- Include control experiments with known ACAT inhibitors (e.g., avasimibe) to benchmark potency .
Q. What are the optimal fermentation conditions for enhancing this compound yield in Albophoma yamanashiensis cultures?
Yield optimization requires:
- Monitoring fermentation kinetics (e.g., cell volume and metabolite concentration over 80–100 hours) to identify peak production phases .
- Adjusting carbon/nitrogen ratios and dissolved oxygen levels to maintain metabolic activity.
- Validating batch consistency through HPLC quantification of this compound in broth extracts .
Q. Which analytical techniques are recommended for quantifying this compound purity and concentration in complex biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Enables precise quantification with isotopic labeling for internal standardization.
- High-Performance Liquid Chromatography (HPLC): Use C18 reverse-phase columns and UV detection (λ = 210–280 nm) for purity assessment (>95% threshold) .
- Sample preparation: Liquid-liquid extraction (ethanol or DMSO solvents) followed by centrifugal filtration to remove cellular debris .
Advanced Research Questions
Q. How should researchers design dose-response experiments to assess this compound's dual inhibition of ACAT1 and ACAT2 while controlling for off-target effects?
- Experimental Design:
- Use isoform-specific knockdown cell lines (e.g., siRNA for ACAT1 vs. ACAT2) to isolate target effects.
- Establish a dose range (e.g., 0.1–50 µM) with triplicate measurements to calculate IC values .
- Include counter-screens for off-target lipid-modifying enzymes (e.g., HMG-CoA reductase) .
- Data Interpretation:
- Apply nonlinear regression models (e.g., Hill equation) to compare potency between isoforms.
Q. What statistical approaches are appropriate for resolving contradictions in this compound's bioactivity data across different cell lines?
- Meta-Analysis: Pool data from independent studies to identify confounding variables (e.g., cell line cholesterol content, culture media composition) .
- Multivariate Regression: Analyze dose-response curves while controlling for covariates like cell viability and lipid uptake rates.
- Reproducibility Tests: Replicate experiments under standardized conditions (e.g., serum-free media, matched passage numbers) to isolate biological variability .
Q. What methodological considerations are critical when investigating this compound's potential synergies with other lipid metabolism inhibitors?
- Combination Studies:
- Use a checkerboard assay design to test pairwise drug interactions (e.g., with statins or PPAR-γ agonists).
- Calculate synergy scores (e.g., Combination Index via Chou-Talalay method) .
- Mechanistic Validation:
- Perform transcriptomic profiling (RNA-seq) to identify co-regulated pathways.
- Validate cholesterol efflux changes via fluorescent NBD-cholesterol assays .
Q. Methodological Challenges and Solutions
Q. How can researchers address variability in this compound's stability during long-term bioactivity assays?
- Stability Testing: Pre-incubate this compound in assay buffers (e.g., PBS, pH 7.4) and quantify degradation via LC-MS at 0, 24, and 48 hours.
- Temperature Control: Store working solutions at -80°C in aliquots to avoid freeze-thaw cycles .
Q. What strategies improve the reproducibility of this compound's effects in in vivo models of dyslipidemia?
- Animal Models: Use genetically modified mice (e.g., LDLR) fed high-cholesterol diets to mimic human pathology.
- Dosing Regimens: Administer this compound orally (5–20 mg/kg/day) with pharmacokinetic monitoring of plasma half-life .
- Endpoint Analysis: Measure hepatic cholesterol esters via gas chromatography and compare to control cohorts .
Properties
IUPAC Name |
(1R,2S,13S,16S,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3/t18-,22-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOATFFODCBZBE-SCGIUCFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1O[C@H]2[C@@H]3[C@@]4(O3)[C@H](CC[C@]5([C@]4(CC[C@@H]6[C@@]5(C7=C(C6)C8=CC=CC=C8N7)C)O)C)O[C@@H]2C(O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.